molecular formula C21H39NO4 B7908358 Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate

Cat. No.: B7908358
M. Wt: 369.5 g/mol
InChI Key: YDXJJDRXKAQBIE-UHFFFAOYSA-N
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Description

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate typically involves the acylation of 1-hydroxypyrrolidine-2-carboxylate with hexadecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Chemical Reactions Analysis

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

hexadecanoyl 1-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)26-21(24)19-16-15-18-22(19)25/h19,25H,2-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXJJDRXKAQBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(=O)C1CCCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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